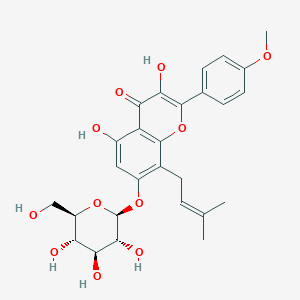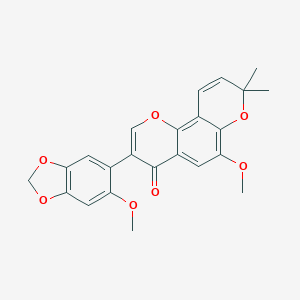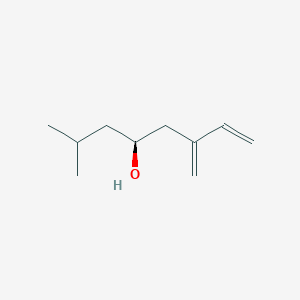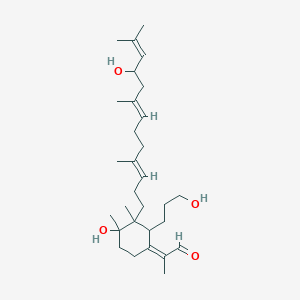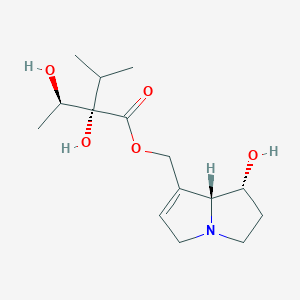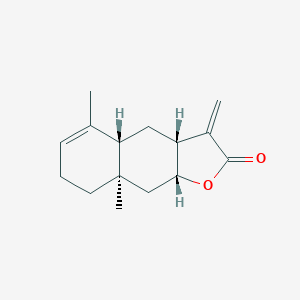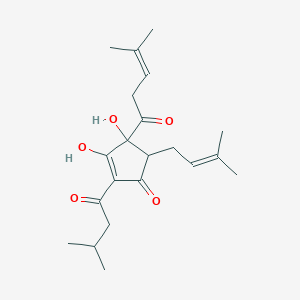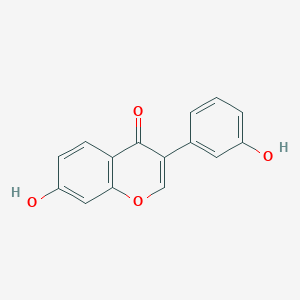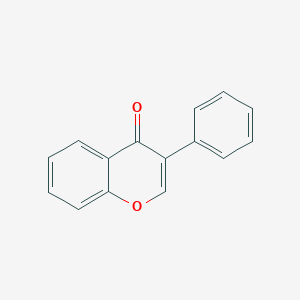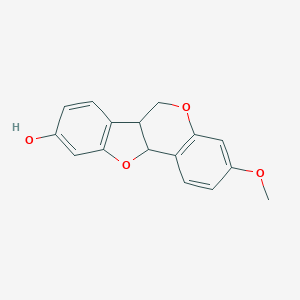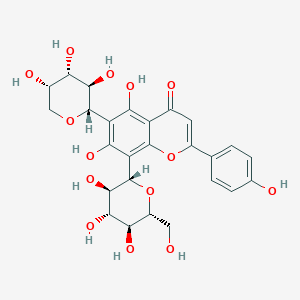
异柚皮苷
描述
Isosakuranetin is a citrus fruit flavanone . It is a TRPM3 channel blocker and CYP1 enzyme isoforms inhibitor . It is a strong candidate as a chemopreventive food ingredient against CYP1B1-related carcinogenesis . Isosakuranetin may be useful in treating neuropathic pain without body temperature increase .
Synthesis Analysis
Isosakuranetin occurs naturally in citrus fruits . A study aimed to explore the pathways behind the different health benefits of Poncirin and Isosakuranetin by evaluating the effect of these two bioactive flavonoids on the gut microbial diversity and metabolomics of mice .Molecular Structure Analysis
Isosakuranetin, chemically named as 4′,5-dihydroxy-7-methoxyflavanone, has a molecular weight of 286.27 (C16H14O5) and consists of two fused rings, A and C, and a phenyl ring B, which is attached to the C ring at the C-2 position .Chemical Reactions Analysis
Isosakuranetin has shown to have effects on the gut microbiota and metabolomic profiling in mice . It also has an impact on Staphylococcus aureus, inhibiting sortase A activity and α-haemolysin expression .Physical And Chemical Properties Analysis
Isosakuranetin has a molecular formula of C16H14O5 and a molecular weight of 286.28 g/mol . It is also known as 2,3-Dihydro-5,7-dihydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one .科学研究应用
Cancer Therapeutics
Isosakuranetin has been identified as having antiproliferative activity against various human cell lines, including melanoma, esophageal squamous cell carcinoma (ESCC), and colon cancer . It inhibits UV-B-induced phosphorylation of mitogen-activated protein kinase (MAPK) signaling components, which are crucial in the development of cancer .
Neuroprotective Effects
As a dietary flavonoid, Isosakuranetin has shown potential in the treatment of neurological diseases . It can regulate multiple biological activities of important signaling molecules in health and disease, which may contribute to its neuroprotective effects .
Cardiovascular Health
Isosakuranetin may have therapeutic applications in cardiovascular diseases due to its antioxidant properties. It can affect health and disease with multiple therapeutic targets, potentially improving cardiovascular health .
Liver Disease Management
The compound’s ability to modulate biological activities suggests that it could be used in the management of liver diseases . Its therapeutic effects on liver health are an area of interest for further research .
Anti-photoaging in Dermatology
Research has explored the effects of Isosakuranetin on UV-induced MMP-1 expression and collagen degradation in human dermal cells. It is considered a potent anti-photoaging agent .
Antioxidant Dietary Supplement
Traditionally used in Asian countries as a dietary antioxidant, Isosakuranetin can be utilized as an antioxidant dietary supplement . Its oral bioactivity and presence in citrus fruits make it an accessible option for dietary supplementation .
作用机制
- It interacts with specific cellular targets, but the exact primary targets are not fully elucidated. However, some studies suggest that it inhibits TRPM3 channels .
- For example, it suppresses UV-B-induced matrix metalloproteinase-1 (MMP-1) expression in human keratinocytes, which is relevant for skin photoaging .
- Additionally, it inhibits phosphorylation of mitogen-activated protein kinase (MAPK) signaling components (ERK1/2, JNK1/2, and p38 proteins) in response to UV-B exposure .
Target of Action
Mode of Action
安全和危害
未来方向
Isosakuranetin’s dual inhibitory effects on Sortase A and haemolytic activity, as well as its anti-virulence activity against MRSA, make it an excellent candidate for therapeutic development . It has the potential for development as a protective agent for skin photoaging through the inhibition of UV-induced MMP-1 production and collagen degradation . It also provided valuable clues for future research on the health-promoting mechanisms of Poncirin and Isosakuranetin in citrus fruits and fermented citrus products .
属性
IUPAC Name |
(2S)-5,7-dihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-20-11-4-2-9(3-5-11)14-8-13(19)16-12(18)6-10(17)7-15(16)21-14/h2-7,14,17-18H,8H2,1H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUJXQRRKBLVOO-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60963980 | |
| Record name | (S)-2,3-Dihydro-5,7-dihydroxy-2-(4-methoxyphenyl)-4-benzopyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isosakuranetin | |
CAS RN |
480-43-3 | |
| Record name | Isosakuranetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isosakuranetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-2,3-Dihydro-5,7-dihydroxy-2-(4-methoxyphenyl)-4-benzopyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2,3-dihydro-5,7-dihydroxy-2-(4-methoxyphenyl)-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.866 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOSAKURANETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U02X7TF8UA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Isosakuranetin demonstrates inhibitory activity against several targets, including:
- Sortase A (SrtA) in Staphylococcus aureus: [] This enzyme is crucial for bacterial adhesion and invasion. Isosakuranetin inhibits SrtA activity, disrupting these virulence properties. []
- Transient receptor potential melastatin 3 (TRPM3) channels: [, , , ] These channels are involved in sensing noxious heat and mediating inflammatory pain. Isosakuranetin selectively blocks TRPM3, leading to antinociceptive effects in animal models. [, , , ]
ANone: Isosakuranetin directly binds to SrtA, as revealed by fluorescence quenching and molecular docking studies. [] This binding inhibits SrtA enzymatic activity, which consequently diminishes the bacteria's ability to adhere to fibrinogen, form biofilms, and invade human cells. []
ANone: Isosakuranetin effectively inhibits the haemolytic activity of Staphylococcus aureus in vitro. [] This effect is attributed to the compound's ability to suppress both the transcription and expression of Hla in a dose-dependent manner. Additionally, isosakuranetin regulates the transcription of RNAIII, a key upstream regulator of Hla expression. []
ANone: Isosakuranetin has the molecular formula C16H14O6 and a molecular weight of 302.28 g/mol. [, , ]
ANone: Structural characterization of isosakuranetin utilizes techniques such as 1H-NMR, 13C-NMR, and HR-MS. [, , , ] Additionally, two-dimensional (2-D) COSY, heteronuclear multiple quantum coherence (HMQC), and heteronuclear multiple-bond correlation (HMBC) spectroscopy experiments further elucidate its structure. []
ANone: Studies on spray-drying of propolis extracts, where isosakuranetin is a key component, show that its stability is affected by temperature. Lower temperatures (around 40 °C) are recommended to minimize losses during the drying process. []
ANone: This section is not applicable as the provided research does not focus on the catalytic properties of isosakuranetin.
ANone: Yes, several computational techniques have been employed:
- Molecular docking: Used to investigate the binding interactions between isosakuranetin and SrtA, identifying key amino acid residues involved. []
- QSAR models: Developed to understand the relationship between the structure of isosakuranetin and its inhibitory activity against SrtA. []
- Density functional theory (DFT) calculations: Performed to evaluate the antioxidant activity of isosakuranetin through various mechanisms like hydrogen atom transfer (HAT), radical adduct formation (RAF), single electron transfer-proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). []
ANone: Studies comparing isosakuranetin with other flavonoids, like hesperetin and naringenin, reveal that:
- Methylation of hydroxyl groups: Increases antifungal activity. Isosakuranetin and sakuranetin (methylated forms of naringenin) exhibit stronger antifungal effects compared to naringenin. []
- Presence and position of hydroxyl groups: Influences neuroprotective effects. Isosakuranetin, hesperetin, and isorhamnetin, despite their structural similarities, differentially activate pro-survival signaling molecules, highlighting the importance of specific hydroxyl group positioning. []
- Glycosylation: Influences precipitation during storage. Isosakuranetin rutinoside, the glycosylated form, is more prone to precipitation in processed orange juice compared to fresh juice. []
ANone: This aspect is not discussed in the provided research articles.
ANone: Liver cirrhosis significantly increases the total area under the plasma concentration-time curve (AUC) of tofacitinib due to decreased non-renal clearance and intestinal intrinsic clearance. [] Treatment with isosakuranetin in cirrhotic rats restores these parameters, potentially by inducing CYP3A1/2 and CYP2C11 enzymes involved in tofacitinib metabolism. This induction might be regulated by pregnane X receptor (PXR) and constitutive androstane receptor (CAR). []
ANone: In a mouse model of Staphylococcus aureus-induced pneumonia, isosakuranetin significantly improved survival rates and reduced lung damage. []
ANone: In a rat model of peripheral neuropathy, isosakuranetin dose-dependently alleviated mechanical, thermal, and cold hyperalgesia without affecting motor performance. []
ANone: Research suggests that epiallopregnanolone sulfate (PM5S), a progesterone sulfate, enhances glucose-stimulated insulin secretion (GSIS) via TRPM3 channels. [] Isosakuranetin, a TRPM3 inhibitor, abolished the PM5S-induced increase in GSIS. [] Interestingly, PM5S is found in lower concentrations in the serum of women with GDM, indicating a potential link between PM5S, TRPM3, and GDM. []
ANone: The provided research does not offer insights into resistance mechanisms associated with isosakuranetin.
ANone: These specific aspects are not extensively addressed in the provided research articles.
ANone: Isosakuranetin was first isolated from the flowers of Poncirus trifoliata and characterized as a flavanone glycoside. [, ] Subsequent studies identified its presence in various other plant sources, including citrus fruits and Artemisia species. [, , ]
ANone: The research highlights the multidisciplinary nature of isosakuranetin investigations:
- Chemistry: Extraction, isolation, purification, and structural elucidation of isosakuranetin from various natural sources. [, , , ]
- Pharmacology: Investigating the pharmacological effects of isosakuranetin, including its anti-inflammatory, antimicrobial, antioxidant, and neuroprotective properties. [, , , , , , ]
- Microbiology: Evaluating the impact of isosakuranetin on bacterial growth and virulence factors, particularly in the context of Staphylococcus aureus. []
- Computational Biology: Utilizing computational tools like molecular docking and QSAR to understand the structure-activity relationship of isosakuranetin and identify potential mechanisms of action. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



